molecular formula C11H13NO4 B1320393 3-[(Dimethylcarbamoyl)methoxy]benzoic acid CAS No. 926259-55-4

3-[(Dimethylcarbamoyl)methoxy]benzoic acid

Cat. No.: B1320393
CAS No.: 926259-55-4
M. Wt: 223.22 g/mol
InChI Key: AKJPSGWLPLHZAS-UHFFFAOYSA-N
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Description

3-[(Dimethylcarbamoyl)methoxy]benzoic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethylcarbamoyl group through a methoxy linkage. This compound is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

3-[(Dimethylcarbamoyl)methoxy]benzoic acid is used in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays and as a probe to study enzyme activities.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxybenzoic acid.

    Methoxylation: The hydroxyl group of 3-hydroxybenzoic acid is converted to a methoxy group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Carbamoylation: The methoxybenzoic acid is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylcarbamoyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The methoxy group can be substituted under certain conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include amines or alcohols.

    Substitution: Products depend on the nucleophile used, often resulting in substituted benzoic acids.

Mechanism of Action

The mechanism of action of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for enzymes, interacting with active sites and affecting enzyme activity. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

    3-Methoxybenzoic Acid: Lacks the dimethylcarbamoyl group, making it less versatile in certain reactions.

    3-Hydroxybenzoic Acid: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity.

    3-(Dimethylamino)methoxybenzoic Acid: Similar structure but with a dimethylamino group, affecting its chemical properties.

Properties

IUPAC Name

3-[2-(dimethylamino)-2-oxoethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(2)10(13)7-16-9-5-3-4-8(6-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJPSGWLPLHZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588134
Record name 3-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926259-55-4
Record name 3-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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